molecular formula C13H13ClN2O2S B11489453 4-chloro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide

4-chloro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B11489453
M. Wt: 296.77 g/mol
InChI Key: BIQGQFDDYOYZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting 4-chlorobenzenesulfonyl chloride with 2-(pyridin-4-yl)ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also important considerations to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The pyridine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It is used in the development of chemical probes to study biological processes.

    Material Science: The compound can be used in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine moiety can also participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline: A similar compound with a secondary amine instead of a sulfonamide group.

    4-Chlorobenzenesulfonamide: A simpler sulfonamide without the pyridine moiety.

    N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide: A compound without the chloro substitution on the benzene ring.

Uniqueness

4-Chloro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both the chloro and pyridine substituents, which can enhance its biological activity and binding affinity to molecular targets. The combination of these functional groups allows for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

4-chloro-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c14-12-1-3-13(4-2-12)19(17,18)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2

InChI Key

BIQGQFDDYOYZPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC2=CC=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.